3-Methoxy-5-(1H-pyrazol-4-yl)piperidine: A Privileged Scaffold in Kinase Inhibitor Design
3-Methoxy-5-(1H-pyrazol-4-yl)piperidine: A Privileged Scaffold in Kinase Inhibitor Design
Topic: Chemical structure and properties of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine Format: In-depth Technical Guide / Whitepaper
Executive Summary
3-Methoxy-5-(1H-pyrazol-4-yl)piperidine represents a high-value, fragment-based drug discovery (FBDD) scaffold, primarily utilized in the development of Janus Kinase (JAK) and Cyclin-Dependent Kinase (CDK) inhibitors. Unlike the commoditized 4-substituted piperidines, this 3,5-disubstituted motif offers unique stereochemical vectors that allow medicinal chemists to probe specific sub-pockets within the ATP-binding site while maintaining superior physicochemical properties (solubility, metabolic stability).
This guide provides a comprehensive technical analysis of the molecule's structural dynamics, synthetic accessibility, and application in structure-activity relationship (SAR) optimization.
Chemical Identity & Structural Dynamics
Core Architecture
The molecule comprises a saturated piperidine ring substituted at the meta-positions (3 and 5) relative to the nitrogen atom. This non-planar architecture breaks the "flatness" often associated with promiscuous kinase inhibitors, improving selectivity.
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IUPAC Name: 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine
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Molecular Formula: C
H N O -
Molecular Weight: 181.24 g/mol
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Key Functional Groups:
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Secondary Amine (Piperidine N1): High basicity (
); serves as a solubilizing group or a handle for further diversification (e.g., amidation, alkylation). -
Ether (3-Methoxy): Hydrogen bond acceptor; modulates lipophilicity and fills hydrophobic sub-pockets.
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Pyrazole (5-Heterocycle): A classic ATP-mimetic hinge binder. It functions as a hydrogen bond donor-acceptor motif.
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Stereochemical Complexity
The 3,5-disubstitution pattern introduces two chiral centers, resulting in four possible stereoisomers. In drug development, the cis- and trans- diastereomers exhibit distinct spatial vectors:
| Isomer | Geometric Orientation | Medicinal Application |
| Cis (3R,5S) | Substituents project on the same face of the chair conformation. | Often mimics the ribose ring of ATP; favors compact binding modes. |
| Trans (3R,5R) | Substituents project on opposite faces (pseudo-diaxial or diequatorial). | Used to span larger distances between the hinge region and solvent-exposed areas. |
Tautomerism
The 1H-pyrazole moiety exists in rapid equilibrium between two tautomeric forms (
Physicochemical Profiling (In Silico & Experimental)
This scaffold is "Rule of 3" compliant, making it an ideal starting fragment for lead optimization.
Table 1: Physicochemical Properties
| Property | Value (Approx.) | Implication for Drug Design |
| cLogP | 0.4 – 0.8 | Highly hydrophilic; ideal for lowering the LogP of lipophilic leads. |
| TPSA | ~54 Ų | Excellent membrane permeability (passive diffusion). |
| H-Bond Donors | 2 (NH of piperidine, NH of pyrazole) | Critical for specific binding interactions. |
| H-Bond Acceptors | 3 (N of pyrazole, O of methoxy) | Facilitates water-mediated bridging or direct protein contact. |
| pK | ~10.8 (Piperidine) | Likely protonated at physiological pH, aiding solubility but potentially hindering passive transport if not capped. |
| pK | ~14.0 (Pyrazole NH) | Remains neutral at physiological pH. |
Synthetic Methodology
Synthesis of 3,5-disubstituted piperidines is challenging due to the need for stereocontrol.[1] The most robust route employs a Pyridine Reduction Strategy , which allows for the installation of substituents on the aromatic precursor before saturation.
Validated Synthetic Protocol
Objective: Synthesis of cis-3-Methoxy-5-(1H-pyrazol-4-yl)piperidine.
Step 1: Suzuki-Miyaura Coupling
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Reagents: 3-Bromo-5-methoxypyridine (SM), (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester, Pd(dppf)Cl
, K CO , Dioxane/Water. -
Conditions: 90°C, 4 hours, Inert atmosphere (N
). -
Mechanism: Palladium-catalyzed cross-coupling installs the protected pyrazole at the 5-position of the pyridine ring.
Step 2: Pyridine Hydrogenation (Critical Step)
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Reagents: PtO
(Adams' catalyst) or Rh/C, H (50 psi), Acetic Acid/MeOH. -
Conditions: RT, 12–24 hours.
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Stereocontrol: Heterogeneous hydrogenation of 3,5-disubstituted pyridines typically favors the cis-isomer (all-syn addition of hydrogen).
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Note: High pressure may be required to fully reduce the electron-deficient pyridine ring.
Step 3: Deprotection & Chiral Resolution
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Reagents: HCl in Dioxane (to remove THP group from pyrazole).
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Purification: Chiral SFC (Supercritical Fluid Chromatography) is required to separate the enantiomers if a racemic mixture is formed.
Synthesis Workflow Diagram
Medicinal Chemistry Applications
Kinase Hinge Binding Mode
The 1H-pyrazole moiety is a "privileged" motif for binding to the ATP-binding hinge region of kinases.
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Donor-Acceptor Pair: The pyrazole N-H acts as a donor to the backbone carbonyl of the "Gatekeeper+1" residue, while the pyrazole N acts as an acceptor from the backbone amide of the "Gatekeeper+3" residue.
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Piperidine Role: The piperidine ring projects away from the hinge, directing the 3-methoxy group into the ribose-binding pocket or the solvent-exposed front , depending on the stereochemistry.
Structure-Activity Relationship (SAR) Logic
When optimizing this scaffold, researchers typically modify the piperidine nitrogen (N1):
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Amidation (Acylation): Attaching an acrylamide group (e.g., -C(=O)CH=CH2) converts the molecule into a covalent inhibitor (targeting a cysteine residue, common in BTK/JAK3 inhibitors).
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Cyanation: N-cyanamides are used to increase metabolic stability and reduce basicity.
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Bicyclic Fusion: Constraining the piperidine into a bridged system (e.g., tropane) to lock the conformation and reduce entropic penalty upon binding.
Biological Pathway Interaction
References
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Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. Source:Journal of Organic Chemistry (2006). Relevance: Establishes the foundational chemistry for accessing chiral 3,5-piperidine scaffolds essential for this molecule. URL:[Link]
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Pyrazolone Structural Motif in Medicinal Chemistry: Retrospect and Prospect. Source:European Journal of Medicinal Chemistry (2020). Relevance: Reviews the binding modes of pyrazole-derived scaffolds in kinase inhibition. URL:[Link]
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Synthesis and SAR of 3,5-diamino-piperidine derivatives. Source:Bioorganic & Medicinal Chemistry Letters. Relevance: Demonstrates the utility of 3,5-disubstituted piperidines as RNA-binding and enzyme-inhibiting mimetics.[1] URL:[Link]
